Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c1-3-16-7(14)5-6-10-11-12(2)8(15)13(6)4-9-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGAXIXWEFNDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazine ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its high nitrogen content makes it a valuable precursor for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It has shown moderate activity against certain types of cancer cells, making it a candidate for further development as an anticancer agent.
Medicine: The compound is related to temozolomide, a well-known chemotherapeutic agent used in the treatment of brain tumors. Its derivatives are being investigated for their antitumor properties and potential use in cancer therapy.
Industry: In the materials science industry, this compound is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.
Mechanism of Action
The mechanism by which Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate exerts its effects involves its interaction with biological targets. The compound may inhibit specific enzymes or pathways involved in cell proliferation and survival. Further research is needed to fully elucidate its mechanism of action and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazotetrazine derivatives vary in substituents at positions 3 and 8, significantly influencing their physicochemical properties, stability, and biological activity. Below is a detailed comparison of ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate with key analogs:
Antitumor Activity
Physicochemical Properties
- Water Solubility: Esters generally exhibit higher solubility than carboxamides. Aminoalkyl esters (e.g., IIIa) further improve solubility via protonation at physiological pH .
- Stability: Ethyl esters demonstrate chemical stability under acidic conditions, critical for oral bioavailability. Phenolic esters (e.g., 3h) may degrade faster due to electron-donating groups .
- Lipophilicity : Ethyl esters balance lipophilicity for blood-brain barrier penetration, whereas bulky substituents (e.g., 4-methoxybenzyl) reduce CNS uptake .
Mechanism of Action
Unlike TMZ, which requires hydrolysis to MTIC for DNA alkylation, this compound may directly alkylate DNA via a non-enzymatic pathway, bypassing MGMT-mediated resistance . Esters with nitric oxide donors (e.g., furoxan derivatives) exhibit dual mechanisms: DNA damage and NO-mediated apoptosis .
Biological Activity
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential antitumor properties. This article explores its biological activity, including synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound involves several steps that yield derivatives with varying substituents. The compound can be hydrolyzed in vivo to produce the active metabolite, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid. This transformation is crucial as it enhances the compound's solubility and bioavailability in biological systems .
The biological activity of this compound is primarily attributed to its ability to induce DNA damage through alkylation. It acts similarly to temozolomide (TMZ), a well-known anticancer agent. Upon activation in the body, this compound generates methyl diazonium ions that methylate nucleophilic sites on DNA. This process leads to the formation of O6-methylguanine adducts that interfere with DNA replication and repair mechanisms .
Antitumor Activity
A study evaluating the antitumor activity of various derivatives of this compound found that it exhibited significant growth inhibition across multiple human cancer cell lines. The following table summarizes the findings from this research:
| Compound | Cell Line Tested | Concentration (μg/mL) | Survival Rate (%) |
|---|---|---|---|
| IVa | PC-3 (Prostate) | 40 | <10 |
| IVa | HCT-15 (Colon) | 40 | <10 |
| IVa | T47D (Breast) | 40 | <10 |
| IVa | HL-60 (Leukemia) | 40 | <10 |
| Temozolomide | Various Tumor Cell Lines | 40 | >10 |
The results indicate that compound IVa showed superior activity compared to temozolomide across all tested cell lines. Notably, esters derived from this compound demonstrated more potent antitumor activity than amides and were significantly more effective against leukemia cells .
Case Studies
In clinical settings and preclinical models:
- Case Study on Glioblastoma : A derivative of ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine was tested for efficacy against glioblastoma multiforme. The study reported a marked reduction in tumor size when administered alongside standard treatments like temozolomide.
- Leukemia Research : Another study focused on acute myeloid leukemia (AML) showed that treatment with this compound led to significant apoptosis in leukemia cells compared to untreated controls.
Q & A
Basic Research Questions
Q. How is Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate synthesized, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification of the corresponding carboxylic acid derivative (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid). Key steps include activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with ethanol under anhydrous conditions. Purification is achieved via flash column chromatography (2% MeOH/CHCl₃) .
- Critical Parameters : Maintain inert atmosphere (argon/nitrogen) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm substituent positions and ester formation. Key signals include the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and imidazotetrazine protons (δ ~8.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass Spectrometry : HRMS (e.g., [M + Na]⁺) validates molecular weight .
Q. How does the ester moiety influence the compound’s stability compared to temozolomide (TMZ)?
- Methodology : Stability is tested in physiological buffers (pH 7.4, 37°C). The ester undergoes hydrolysis to the carboxylic acid derivative (TMA analog) via non-enzymatic pathways. Monitor degradation using HPLC and compare half-life (t₁/₂) to TMZ .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the antitumor activity of this compound?
- Methodology :
- Cell Lines : Use glioblastoma (U87-MG, GOS-3), breast cancer (MCF-7), and patient-derived primary GBM cultures. Seed cells at 5 × 10² cells/well and treat with serial dilutions (0.1–200 μM).
- Assays : CellTiter-Glo® luminescence assay post 144-hour incubation calculates IC₅₀. Compare potency to TMZ and note differences in MGMT-expressing vs. deficient lines .
Q. How do structural modifications (e.g., ester substituents) affect potency and DNA alkylation efficiency?
- Methodology :
- SAR Studies : Synthesize analogs with varying ester groups (e.g., p-tolyl, benzyl). Test cytotoxicity in parallel with TMZ.
- Mechanistic Analysis : Quantify DNA methylation via LC-MS/MS detection of O⁶-methylguanine adducts. Correlate alkylation efficiency with IC₅₀ values .
Q. Can this compound overcome MGMT-mediated resistance observed in TMZ therapy?
- Methodology :
- MGMT Knockdown Models : Use siRNA or CRISPR-Cas9 to silence MGMT in resistant cell lines (e.g., T98G). Compare compound efficacy to TMZ.
- Combination Studies : Co-administer with MGMT inhibitors (e.g., O⁶-benzylguanine) and assess synergy via Chou-Talalay analysis .
Q. What strategies improve the blood-brain barrier (BBB) penetration of this compound?
- Methodology :
- LogP Measurement : Determine partition coefficient (e.g., octanol/water) to assess lipophilicity. Compare to TMZ (LogP ~0.5).
- In Vivo PK Studies : Administer compound to rodents and measure brain-to-plasma ratio via LC-MS/MS. Modify ester groups to balance solubility and permeability .
Data Contradiction Analysis
Q. How can conflicting results in cytotoxicity across cell lines be resolved?
- Methodology :
- Standardize Assays : Use identical cell densities (e.g., 5 × 10² cells/well) and incubation times (144 hours) to minimize variability .
- Control for MGMT : Stratify results based on MGMT expression (immunoblotting or qPCR). High MGMT correlates with resistance .
Q. Why do some studies report improved efficacy in vivo despite modest in vitro activity?
- Methodology :
- Metabolite Analysis : Profile plasma and tumor tissue for hydrolyzed active metabolites (e.g., carboxylic acid derivatives).
- Pharmacodynamic Modeling : Link exposure (AUC) to tumor growth inhibition in xenograft models .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
